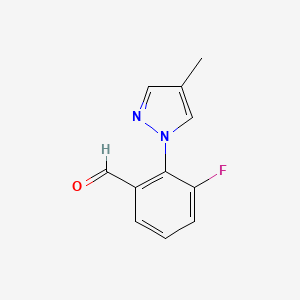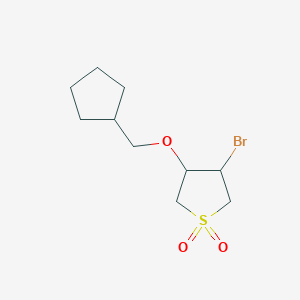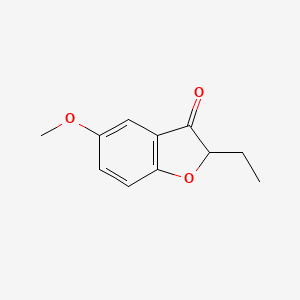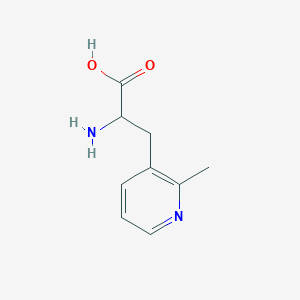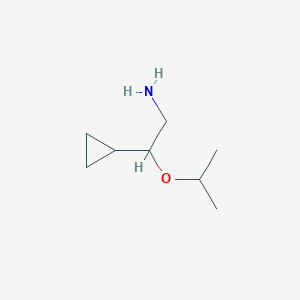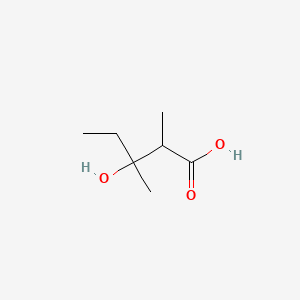amine](/img/structure/B13311275.png)
[(3-Bromo-4-fluorophenyl)methyl](3-methylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-fluorophenyl)methylamine is an organic compound with the molecular formula C12H17BrFN and a molecular weight of 274.17 g/mol . This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is further substituted with a methylbutylamine group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 4 positions, respectively.
Alkylation: The brominated and fluorinated phenyl ring is then subjected to alkylation with a suitable alkylating agent to introduce the methylbutylamine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-fluorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce imines or secondary/tertiary amines.
Scientific Research Applications
(3-Bromo-4-fluorophenyl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-4-fluorophenyl)methylamine: Similar structure but with a different alkyl group.
(3-Bromo-4-fluorophenyl)methylamine: Another similar compound with a different alkyl group.
Uniqueness
(3-Bromo-4-fluorophenyl)methylamine is unique due to its specific combination of bromine, fluorine, and methylbutylamine groups. This unique structure can result in distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H17BrFN |
|---|---|
Molecular Weight |
274.17 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H17BrFN/c1-9(2)5-6-15-8-10-3-4-12(14)11(13)7-10/h3-4,7,9,15H,5-6,8H2,1-2H3 |
InChI Key |
MWRLKAIOWMUSTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromo-1H,2H,3H-benzo[f]indole](/img/structure/B13311212.png)
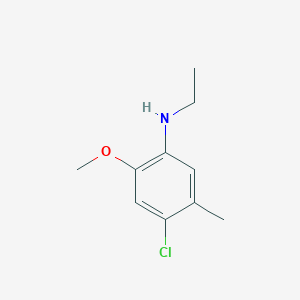
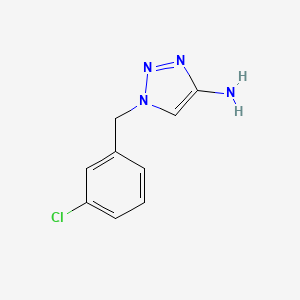
![2-[(2-Methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13311225.png)
